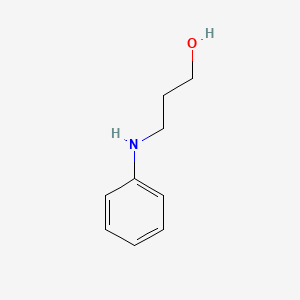

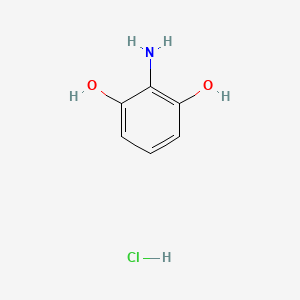

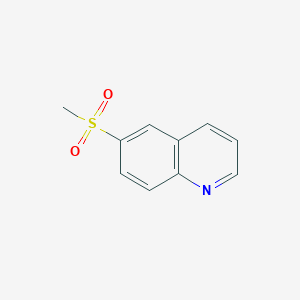

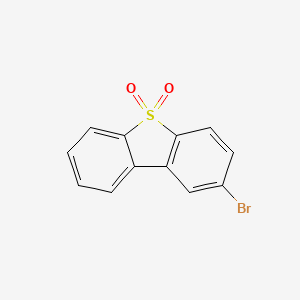

![molecular formula C10H11N3S2 B1268361 5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺 CAS No. 299442-42-5](/img/structure/B1268361.png)

5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiadiazole derivatives, including compounds similar to "5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine", involves various strategies that leverage the unique reactivity of sulfur and nitrogen atoms within the thiadiazole ring. Techniques such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry approaches are employed to enhance selectivity, yield, purity, and pharmacokinetic activity of these compounds (Sahiba et al., 2020). These synthetic approaches aim at developing multifunctional drugs with improved activity by exploring the chemistry of thiazolidine and 1,3,4-thiadiazole derivatives for potential pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms, which significantly influences their chemical and biological behavior. The strategic placement of sulfur enhances the pharmacological properties of these compounds, making them suitable for probe design and drug development. The molecular framework allows for diverse therapeutic and pharmaceutical activities, which are crucial in designing next-generation drug candidates (Sahiba et al., 2020).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a variety of chemical reactions, offering enormous scope in medicinal chemistry due to their reactivity towards electrophilic and nucleophilic reagents under different conditions. This reactivity pattern allows for the synthesis of a wide range of biologically active molecules, demonstrating significant antimicrobial, anti-inflammatory, and anticancer activities. The versatility of thiadiazole scaffolds is further highlighted by their ability to engage in reactions leading to novel compounds with enhanced pharmacological profiles (Makki et al., 2019).

科学研究应用

抗结核药剂

5-取代-2-[(3,5-二硝基苄基)硫烷基]-1,3,4-噻二唑,包括类似于 5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺的变体,已被确定为有效的抗结核药剂。它们对结核分枝杆菌(包括多药耐药菌株)表现出出色的体外活性,对哺乳动物细胞系和人肝细胞的毒性低。它们的选择性抗分枝杆菌作用和非诱变活性使其在该领域的进一步研究中特别有趣 (Karabanovich 等人,2016)。

癌症治疗中的光敏剂

类似于 5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺的化合物因其在光动力癌症治疗中的潜力而受到探索。它们表现出良好的荧光特性和高单线态氧量子产率,这对于癌症治疗中的 II 型光敏化机制非常重要 (Pişkin 等人,2020)。

抗真菌活性

结构上类似于本化合物的 1,3,4-噻二唑的氨基苯酰胺衍生物被发现是对抗曲霉菌和念珠菌属物种的有效抗真菌剂。这些发现表明在抗真菌治疗中具有潜在应用 (Mastrolorenzo 等人,2000)。

抗抑郁和抗焦虑特性

某些与 5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺密切相关的 2-氨基-5-硫烷基-1,3,4-噻二唑衍生物已显示出具有抗抑郁和抗焦虑特性。这些化合物可能是治疗抑郁症和焦虑症的潜在候选药物 (Clerici 等人,2001)。

对癌细胞的细胞毒性

1,3,4-噻二唑的衍生物已被评估其对各种人类癌细胞系的细胞毒性,显示出作为抗癌剂的潜力。这表明 5-[(3-甲基苄基)硫烷基]-1,3,4-噻二唑-2-胺在癌症研究中的相关性 (Shi 等人,2013)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to exhibit antibacterial properties .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit bacterial growth .

Biochemical Pathways

Similar compounds have been found to interfere with bacterial metabolic processes .

属性

IUPAC Name |

5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S2/c1-7-3-2-4-8(5-7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGNLNYRCDYOLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341223 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299442-42-5 |

Source

|

| Record name | 5-{[(3-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。